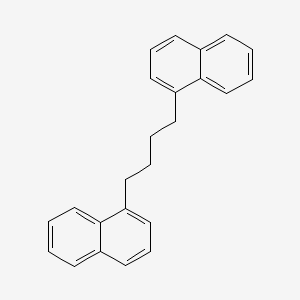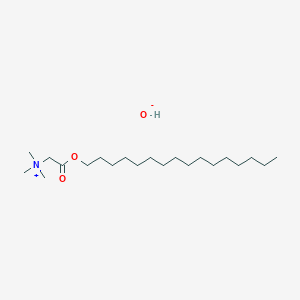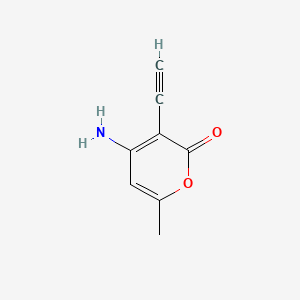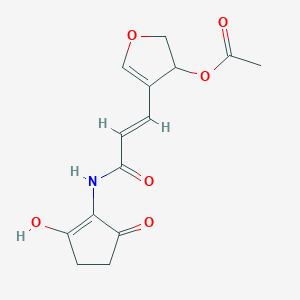
Reductoimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reductiomycin is a novel antibiotic compound originally isolated from the culture broth of Streptomyces griseorubiginosus. It exhibits a unique chemical structure characterized by a strong intramolecular hydrogen bond. The molecular formula of reductiomycin is C14H15O6N, and it has been shown to possess antiviral, antifungal, and antibacterial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of reductiomycin involves several steps, including fermentation, isolation, and purification. The initial fermentation is carried out using Streptomyces griseorubiginosus in a nutrient-rich medium. The compound is then isolated from the culture broth through solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of reductiomycin follows a similar process but on a larger scale. The fermentation is conducted in bioreactors, and the isolation involves large-scale chromatography and crystallization techniques to obtain pure reductiomycin .
Analyse Chemischer Reaktionen
Types of Reactions: Reductiomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily loses acetic acid (CH3COOH) when heated, indicating its susceptibility to thermal decomposition .
Common Reagents and Conditions:
Oxidation: Reductiomycin can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include deacetylated reductiomycin and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Reductiomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying intramolecular hydrogen bonding and its effects on chemical reactivity.
Biology: Reductiomycin’s antibacterial and antifungal properties make it a valuable tool for studying microbial resistance and developing new antibiotics.
Medicine: Its antiviral activity is being explored for potential therapeutic applications in treating viral infections.
Industry: Reductiomycin is used in the development of new antimicrobial agents and as a reference standard in quality control processes
Wirkmechanismus
Reductiomycin exerts its effects primarily through its interaction with DNA. It binds irreversibly to nucleic acid strands, forming free radicals that cause breaks in the DNA. This inhibits the replication and transcription processes within cells, leading to cell death. The compound’s unique structure, including its diketone and carbinolamine moieties, plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Actinomycin: Another antibiotic that binds to DNA and inhibits transcription.
Mitomycin: Known for its ability to cross-link DNA, leading to inhibition of DNA synthesis.
Bleomycin: Causes breaks in DNA strands through the formation of free radicals.
Uniqueness of Reductiomycin: Reductiomycin is unique due to its strong intramolecular hydrogen bond and its specific interaction with DNA. Unlike other antibiotics, it forms a Schiff base linkage with DNA, which is crucial for its biological activity .
Eigenschaften
Molekularformel |
C14H15NO6 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-3-yl] acetate |
InChI |
InChI=1S/C14H15NO6/c1-8(16)21-12-7-20-6-9(12)2-5-13(19)15-14-10(17)3-4-11(14)18/h2,5-6,12,17H,3-4,7H2,1H3,(H,15,19)/b5-2+ |
InChI-Schlüssel |
SMRZUCOYVJWDII-GORDUTHDSA-N |
Isomerische SMILES |
CC(=O)OC1COC=C1/C=C/C(=O)NC2=C(CCC2=O)O |
Kanonische SMILES |
CC(=O)OC1COC=C1C=CC(=O)NC2=C(CCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


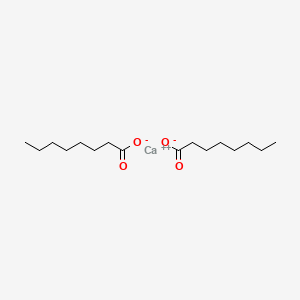
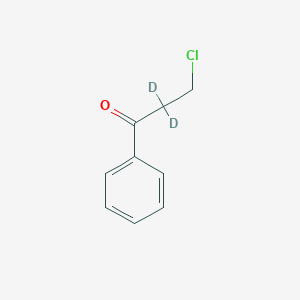
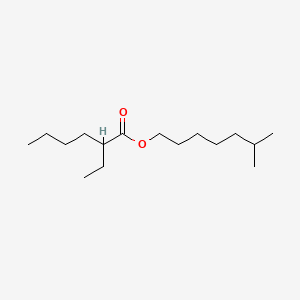
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)

![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
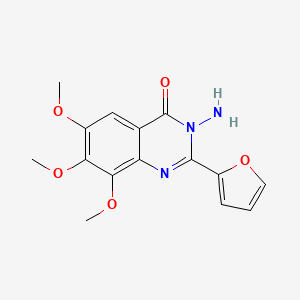

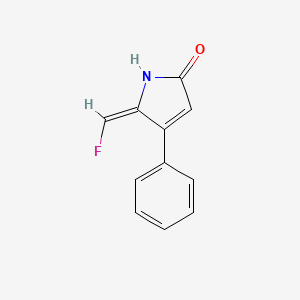
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
